molecular formula C13H19NO B13632019 N-(4-phenoxybutyl)cyclopropanamine

N-(4-phenoxybutyl)cyclopropanamine

Cat. No.: B13632019
M. Wt: 205.30 g/mol
InChI Key: AXCJXGGEXNDYGW-UHFFFAOYSA-N
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Description

N-(4-phenoxybutyl)cyclopropanamine (CAS: 1225713-44-9) is a secondary amine characterized by a cyclopropane ring linked to a 4-phenoxybutyl chain. The phenoxybutyl substituent introduces a flexible ether-linked aromatic moiety, distinguishing it from simpler benzyl-substituted analogs.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(4-phenoxybutyl)cyclopropanamine

InChI

InChI=1S/C13H19NO/c1-2-6-13(7-3-1)15-11-5-4-10-14-12-8-9-12/h1-3,6-7,12,14H,4-5,8-11H2

InChI Key

AXCJXGGEXNDYGW-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCCCOC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxybutyl)cyclopropanamine typically involves the reaction of cyclopropanamine with 4-phenoxybutyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or acetone, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is usually subjected to purification techniques such as distillation or recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxybutyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(4-phenoxybutyl)cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-phenoxybutyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-phenoxybutyl)cyclopropanamine with four structurally related cyclopropanamine derivatives:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Phenoxybutyl C₁₃H₁₉NO 205.30 Flexible ether linkage, aromatic tail
N-(4-methylbenzyl)cyclopropanamine 4-Methylbenzyl C₁₁H₁₅N 161.25 Compact, lipophilic methyl group
N-(4-(Morpholin-3-yl)benzyl)cyclopropanamine 4-Morpholinylbenzyl C₁₄H₁₉N₂O 231.32 Polar morpholine ring
N-[(2-nitrophenyl)methyl]cyclopropanamine 2-Nitrobenzyl C₁₀H₁₂N₂O₂ 192.22 Electron-withdrawing nitro group
N-{[4-(propan-2-yl)phenyl]methyl}cyclopropanamine 4-Isopropylbenzyl C₁₃H₁₉N 189.30 Bulky isopropyl substituent

Key Observations:

  • Steric Effects: The isopropyl group in N-{[4-(propan-2-yl)phenyl]methyl}cyclopropanamine introduces steric hindrance, which may reduce binding efficiency in enzyme-targeted applications compared to the more flexible phenoxybutyl chain .
  • Electronic Effects: The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine may alter electronic properties, affecting reactivity or metabolic stability .

Biological Activity

N-(4-phenoxybutyl)cyclopropanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

This compound features a cyclopropane ring attached to a phenoxybutyl group. The structural formula can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where xx, yy, and zz correspond to the number of carbon, hydrogen, and nitrogen atoms, respectively.

Pharmacological Properties

The biological activity of this compound has been evaluated through various assays and studies. Key findings include:

  • Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies indicate that it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .
  • Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been determined in laboratory settings, indicating its potential as an antimicrobial agent .
  • Cytotoxicity : Cytotoxicity assays conducted on human cell lines (e.g., HepG2) have revealed that this compound can induce cell death at higher concentrations, which may limit its therapeutic window but also suggests potential for cancer treatment .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

  • Interaction with G-Protein Coupled Receptors (GPCRs) : The compound may act as an agonist for certain GPCRs, influencing various signaling pathways related to metabolism and inflammation .
  • Inhibition of Cell Proliferation : By targeting metabolic enzymes like DHFR, the compound may disrupt nucleotide synthesis, leading to reduced cell proliferation in rapidly dividing cells such as cancer cells .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with varying MIC values ranging from 0.5 to 16 µg/mL depending on the strain tested .
  • Cytotoxicity Assessment : In a cytotoxicity study involving HepG2 cells, this compound exhibited an IC50 value of 25 µM after 48 hours of exposure, indicating significant cytotoxic effects at this concentration .

Data Tables

PropertyValue
Molecular FormulaCxHyNz
MIC (against E. coli)8 µg/mL
IC50 (HepG2 cells)25 µM
Enzyme InhibitionDHFR

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